Scolymoside

Catalog No.
S1789982
CAS No.
20633-84-5
M.F
C27H30O15
M. Wt
594.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scolymoside

CAS Number

20633-84-5

Product Name

Scolymoside

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1

InChI Key

MGYBYJXAXUBTQF-FOBVWLSUSA-N

SMILES

Array

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O

Luteolin 7-rutinoside has been reported in Saussurea medusa, Thymbra capitata, and other organisms with data available.

Scolymoside (luteolin-7-O-rutinoside) is a high-value flavonoid glycoside primarily sourced from Cynara scolymus (artichoke) and Cyclopia subternata (honeybush). Structurally, it consists of a luteolin aglycone bound to a rutinose sugar moiety at the C7 position. In industrial and scientific procurement, it is highly sought after as a primary analytical reference standard for botanical chemotyping and as a bioactive precursor in aqueous formulation development. Unlike its aglycone counterpart, the rutinoside structure imparts distinct physicochemical properties, including enhanced aqueous processability and high gastrointestinal bioaccessibility, making it a critical selection for advanced nutraceutical manufacturing and targeted enzymatic inhibition assays [1].

Substituting Scolymoside with generic luteolin or its closer analog cynaroside (luteolin-7-O-glucoside) compromises both analytical accuracy and formulation viability. In quality control workflows, artichoke accessions are strictly classified into specific chemotypes based on the exact presence of Scolymoside versus luteolin-7-O-glucuronide; using a generic luteolin standard completely invalidates this chemotaxonomic differentiation [1]. Furthermore, in process engineering, the aglycone luteolin is practically insoluble in water, and cynaroside is only slightly soluble. The specific rutinoside moiety of Scolymoside significantly enhances aqueous solubility, directly dictating extraction yields, preventing precipitation in liquid formulations, and ensuring high bioavailability in downstream applications[2].

Aqueous Solubility and Processability Enhancement

The glycosylation pattern of flavonoids directly dictates their processability in industrial extraction and liquid formulation. Comparative data indicates that while the aglycone luteolin is practically insoluble in water and cynaroside (luteolin-7-O-glucoside) is only slightly soluble, the addition of the rutinose moiety in Scolymoside (luteolin-7-O-rutinoside) renders it highly soluble in aqueous and hot-water systems[1]. This thermodynamic advantage prevents active pharmaceutical ingredient (API) precipitation during the cooling phases of aqueous extraction.

Evidence DimensionAqueous Solubility Profile
Target Compound DataSoluble in water/hot water (Scolymoside)
Comparator Or BaselinePractically insoluble (Luteolin) / Slightly soluble (Cynaroside)
Quantified DifferenceSignificant phase-stability improvement in aqueous matrices
ConditionsAqueous extraction and formulation conditions

Crucial for procurement in beverage and liquid nutraceutical manufacturing, where aglycone precipitation leads to batch failure and inconsistent dosing.

Chemotypic Standardization of Botanical Extracts

In the commercial valuation of Cynara scolymus (artichoke) extracts, total caffeoylquinic acid (CQA) content (typically 5-9%) is intrinsically linked to the plant's chemotype. Accessions are divided into four distinct chemotypes based on their flavonoid profile. Types I and III are defined by the explicit presence of Scolymoside, whereas Types II and IV lack it, containing luteolin-7-O-glucuronide or only cynaroside instead [1]. Utilizing Scolymoside as a quantitative reference standard allows QA/QC laboratories to accurately fingerprint and authenticate high-yield hybrid cultivars.

Evidence DimensionChemotypic Marker Presence
Target Compound DataPresent in Type I and Type III accessions
Comparator Or BaselineAbsent in Type II and Type IV accessions
Quantified DifferenceDifferentiates high CQA ratio cultivars from generic accessions
ConditionsHPLC-DAD profiling of dried adult leaflets

Enables precise botanical authentication and prevents the procurement of misidentified or adulterated raw materials in the dietary supplement supply chain.

Quantitative Anticoagulant Assay Performance

Scolymoside demonstrates measurable, dose-dependent anticoagulant properties, making it a valuable standardized compound for hematological in vitro assays. In purified human plasma models, Scolymoside inhibited thrombin-catalyzed platelet aggregation with an IC50 of 29.4 μM. Furthermore, it doubled the activated partial thromboplastin time (aPTT) at 27.7 μM and the prothrombin time (PT) at 24.8 μM [1].

Evidence DimensionThrombin-induced platelet aggregation inhibition (IC50)
Target Compound Data29.4 μM
Comparator Or BaselineUntreated thrombin baseline
Quantified DifferenceDoubles aPTT at 27.7 μM and PT at 24.8 μM
ConditionsWashed murine platelets and human plasma in vitro assays

Provides a reliable, quantifiable baseline for researchers procuring natural product standards for cardiovascular and antithrombotic drug discovery.

Nanomolar Inhibition of sPLA2-IIA in Inflammation Models

For advanced anti-inflammatory screening, the potency of the reference standard is critical. Scolymoside exhibits ultra-high affinity for secretory group IIA phospholipase A2 (sPLA2-IIA). In lipopolysaccharide (LPS)-induced human umbilical vein endothelial cell (HUVEC) models, Scolymoside inhibited sPLA2-IIA activity with an IC50 of 14.4 nM, performing comparably to the closely related compound vicenin-2 (IC50 = 13.6 nM) [1].

Evidence DimensionsPLA2-IIA Inhibition (IC50)
Target Compound Data14.4 nM
Comparator Or BaselineVicenin-2 (13.6 nM)
Quantified DifferenceNear-equivalent nanomolar potency
ConditionsLPS-induced HUVEC cellular assay

Justifies the procurement of Scolymoside as a highly potent positive control in nanomolar-sensitivity enzymatic assays where crude extracts lack reproducibility.

Botanical QA/QC and Cultivar Chemotyping

Scolymoside is indispensable as an analytical reference standard in HPLC-DAD workflows designed to authenticate Cynara scolymus (artichoke) extracts. By quantifying the exact ratio of Scolymoside to cynaroside, QA/QC laboratories can accurately assign chemotypes (Types I-IV) and verify the commercial value of raw botanical materials [1].

Aqueous Nutraceutical Formulation Development

Due to the enhanced water solubility provided by its rutinoside moiety, Scolymoside is the preferred target compound for developing liquid herbal extracts and functional beverages (such as honeybush tea derivatives). It ensures phase stability and high gastrointestinal bioaccessibility without the precipitation risks associated with luteolin aglycones [2].

High-Throughput Antithrombotic Screening

With a well-defined IC50 of 29.4 μM for thrombin-catalyzed platelet aggregation, Scolymoside serves as a reliable, standardized natural product control in hematological assay development, specifically for evaluating intrinsic and extrinsic coagulation pathway inhibitors [3].

Physical Description

Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

594.15847025 Da

Monoisotopic Mass

594.15847025 Da

Heavy Atom Count

42

UNII

LDM9NL7QUS

Wikipedia

Veronicastroside
Dimethandrolone_buciclate

Dates

Last modified: 08-15-2023

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